molecular formula C11H13IN2O2 B14918250 N-(2-iodophenyl)morpholine-4-carboxamide

N-(2-iodophenyl)morpholine-4-carboxamide

Cat. No.: B14918250
M. Wt: 332.14 g/mol
InChI Key: BARADPQVSDHSPD-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C11H13IN2O2. It is a derivative of morpholine, a heterocyclic amine, and contains an iodine atom attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)morpholine-4-carboxamide typically involves the reaction of 2-iodoaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted phenyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of iodophenol or other oxidized derivatives.

    Reduction Products: Reduction can yield deiodinated compounds or other reduced forms.

Scientific Research Applications

N-(2-iodophenyl)morpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. Additionally, the morpholine ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmorpholine-4-carboxamide: Similar in structure but lacks the iodine atom, which can significantly alter its reactivity and applications.

    N-(2-Nitrophenyl)morpholine-4-carboxamide:

Uniqueness

N-(2-iodophenyl)morpholine-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in applications where halogen bonding or specific electronic effects are desired .

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

N-(2-iodophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H13IN2O2/c12-9-3-1-2-4-10(9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

BARADPQVSDHSPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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